molecular formula C8H10ClN3 B15097029 5-Chloro-2-(dimethylamino)methyleneaminopyridine CAS No. 36172-58-4

5-Chloro-2-(dimethylamino)methyleneaminopyridine

Cat. No.: B15097029
CAS No.: 36172-58-4
M. Wt: 183.64 g/mol
InChI Key: NRADUXZAWBQICJ-UHFFFAOYSA-N
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Description

5-Chloro-2-(dimethylamino)methyleneaminopyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 5-position and a dimethylamino group at the 2-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(dimethylamino)methyleneaminopyridine typically involves the chlorination of a precursor compound followed by the introduction of the dimethylamino group. One common method involves the use of triphosgene as a chlorination reagent. The reaction conditions include a temperature of around 80°C and the use of a solvent such as 1,2-dichloroethane . The reaction is initiated by N,N-dimethylacetamide, and the optimal molar ratio of the precursor to triphosgene is 1:0.4 .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using efficient chlorination reagents and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(dimethylamino)methyleneaminopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

5-Chloro-2-(dimethylamino)methyleneaminopyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(dimethylamino)methyleneaminopyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(dimethylamino)methyleneaminopyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.

Properties

IUPAC Name

N'-(5-chloropyridin-2-yl)-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c1-12(2)6-11-8-4-3-7(9)5-10-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRADUXZAWBQICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36172-58-4
Record name Formamidine, N'-(5-chloropyridin-2-yl)-N,N-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036172584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC168998
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168998
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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